molecular formula C12H8N2O3 B1377455 Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate CAS No. 1239589-18-4

Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate

Cat. No.: B1377455
CAS No.: 1239589-18-4
M. Wt: 228.2 g/mol
InChI Key: KJKNBDLOJVEXGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring and the introduction of the cyanophenyl and methyl ester groups. The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, the cyanophenyl group, and the methyl ester group. These groups would likely contribute to the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the ester could undergo hydrolysis, and the nitrile group in the cyanophenyl could be reduced to an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and ester groups could affect its solubility in different solvents .

Scientific Research Applications

Anticancer Activity

Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate and its derivatives have been studied for their potential anticancer properties. For instance, a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized and screened for anticancer activity against various human cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, leukemia, and melanoma. One derivative showed potent cytotoxic activity against these cell lines (Pilyo et al., 2020).

Photochemistry and Vibrational Spectra

The compound has also been a subject of study in the field of photochemistry. Research on methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a related compound, involved its synthesis, isolation in cryogenic matrices, and study using FTIR spectroscopy. This study provided insights into the low energy conformers of the compound and its photochemical behavior (Lopes et al., 2011).

Synthesis and Transformations

Various studies have focused on the synthesis and transformation of oxazole derivatives. For example, derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid were synthesized and used for further transformations. These studies are significant for understanding the chemical properties and potential applications of such compounds (Prokopenko et al., 2010).

Inhibitory Activity on Blood Platelet Aggregation

This compound derivatives have been evaluated for their inhibitory activity on blood platelet aggregation. Some compounds showed activity comparable to aspirin, indicating potential therapeutic applications (Ozaki et al., 1983).

Application in Synthesis of Macrolides

The compound has been used in the synthesis of macrolides, including recifeiolide and curvularin. This application demonstrates its utility in the synthesis of complex organic molecules (Wasserman et al., 1981).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and the specific functional groups present. For example, nitriles can be toxic and are often handled with care in the lab .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Additionally, studies could be conducted to optimize its synthesis and to better understand its reactivity .

Properties

IUPAC Name

methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c1-16-12(15)10-7-17-11(14-10)9-4-2-3-8(5-9)6-13/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKNBDLOJVEXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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